molecular formula C18H25ClN2O3S B14070011 (5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

Cat. No.: B14070011
M. Wt: 384.9 g/mol
InChI Key: HADFDMGQKBGVAV-FPUQOWELSA-N
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Description

(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, which is known for its biological activity, and a butoxyphenyl group, which can influence its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the Butoxyphenyl Group: This step involves the alkylation of the thiazolidine ring with a butoxyphenyl halide in the presence of a base.

    Final Assembly: The final compound is obtained by coupling the intermediate with an appropriate aldehyde or ketone under basic conditions to form the propylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the propylidene linkage, converting it to a saturated alkyl chain.

    Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s thiazolidine ring is of particular interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The butoxyphenyl group can influence the compound’s binding affinity and specificity, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.

    Phenylpropylidene Derivatives: Compounds with similar propylidene linkages and phenyl groups.

Uniqueness

What sets (5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride apart is the combination of the thiazolidine ring with the butoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H25ClN2O3S

Molecular Weight

384.9 g/mol

IUPAC Name

(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H/b16-6+;

InChI Key

HADFDMGQKBGVAV-FPUQOWELSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)CC/C=C/2\C(=O)N(C(=O)S2)CCN.Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl

Origin of Product

United States

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